Propane-1,2,3-triol;sulfuric acid
Description
Properties
CAS No. |
52229-63-7 |
|---|---|
Molecular Formula |
C3H10O7S |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
propane-1,2,3-triol;sulfuric acid |
InChI |
InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4) |
InChI Key |
BXNRKCXZILSQHE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Example Protocol
| Component | Quantity | Role |
|---|---|---|
| Glycerol | 69 parts | Substrate |
| 20% Oleum | 125 parts | Initial sulfation |
| 65% Oleum | 325 parts | Trisulfation agent |
| Nitrogen | 3 L/min | Excess SO₃ removal |
Procedure :
- Mix glycerol with 20% oleum at 20–25°C.
- Add 65% oleum gradually while maintaining 30–35°C.
- Age the mixture at 37–40°C for 1 hour.
- Purge with nitrogen to remove unreacted SO₃.
Outcome :
Gaseous Sulfur Trioxide Method
An alternative approach employs gaseous SO₃ diluted in an inert carrier gas (e.g., nitrogen or dry air) for direct sulfation. This method avoids liquid-phase side reactions and enhances scalability.
Critical Parameters
Process Optimization
- Two-Phase Temperature Control :
- Post-Reaction Purification :
Advantages :
- Higher yields (85–92%) compared to oleum-based methods.
- Reduced formation of dark-colored byproducts.
Emerging Catalytic Approaches
Recent studies explore sulfated metal-organic frameworks (MOFs) and alumina catalysts to enhance sulfation efficiency.
Sulfated Cu-MOF Catalysts
- Preparation : Hydrothermal synthesis of Cu-trimesic acid MOFs modified with sulfate groups.
- Performance :
- 98% glycerol conversion to solketal (a glycerol derivative).
- Reusability: Stable activity over 5 cycles.
Sulfated Alumina (SO₄²⁻/γ-Al₂O₃)
- Application : Esterification of glycerol with acetic acid.
- Conditions :
- Catalyst loading: 0.36 g.
- Acetic acid/glycerol ratio: 12:1.
- Temperature: 108.8°C.
Outcome :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
-
Esterification
- Glycerol reacts with carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid, to produce esters. This reaction is known as esterification and is a condensation reaction where water is eliminated .
-
Hydrolysis
- Esters of glycerol can be hydrolyzed in the presence of water or dilute acid to form carboxylic acids and alcohols. This reaction is catalyzed by dilute sulfuric acid .
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in esterification reactions.
Sodium Hydroxide: Used in the saponification process to produce glycerol from fats and oils.
Major Products
Esters: Formed from the reaction of glycerol with carboxylic acids.
Scientific Research Applications
The available search results provide limited information about the applications of the compound "Propane-1,2,3-triol;sulfuric acid". The search results contain information about the chemical properties of similar compounds, but lack specific details and case studies for the requested compound.
Chemical Properties
- Molecular Formula and Weight Propane-1,2,3-triol, sulfuric acid has the molecular formula and a molecular weight of 190.17200 .
- Other Designations This compound is also referred to as 1,2,3-Propanetriol, sulfate . PubChem identifies related compounds with similar components, such as Azane;this compound () and Octadecanoic acid;this compound () .
Related Compounds and Their Applications
While direct applications of "this compound" are not detailed in the search results, information on related compounds can provide some insight:
- Glycerin (Propane-1,2,3-triol) Glycerin, also known as propane-1,2,3-triol with the chemical formula , is used in various applications . It is used in the production of plastics and colorants, as a humectant in ointments and creams, and as a hygroscopic additive for copying ink . In medicine, it is used for the production of suppositories and as a drug for treating cerebral edemas . It is also used as a solvent for flavorings, as a softener, or as a humectant in the food industry (E 422) .
- Belzona 1111 Belzona 1111 exhibits varying degrees of chemical resistance to different substances . It shows "Excellent" resistance to 2-Methoxyethanol, Propan-1-ol (Propyl alcohol), Propylene glycol (1,2-Propanediol), and Secondary and Tertiary alcohols . It has "Good" resistance to Methanol (methyl alcohol) .
Mechanism of Action
The mechanism by which propane-1,2,3-triol exerts its effects depends on the specific application:
Comparison with Similar Compounds
Glycerol Esters with Different Acids
- Reactivity: Sulfated esters exhibit higher hydrophilicity and acidity compared to non-sulfated esters due to the polar sulfate group .
- Synthesis: Sulfuric acid acts as both a catalyst (in esterification) and a reactant (in sulfation), whereas non-sulfated esters require milder catalysts like NaOH .
Sulfuric Acid Derivatives of Other Polyols
- Thermal Stability : Glycerol sulfates degrade at ~200°C, outperforming ethylene glycol sulfates (<150°C) but underperforming sorbitan sulfates (>250°C) due to differences in hydroxyl group arrangement .
Physicochemical Properties
Q & A
Q. Key Experimental Parameters :
- Acid concentration (≥95% H₂SO₄ for hydrolysis ).
- Temperature control (e.g., 290°C for gaseous phase dehydration ).
- Catalyst selection (homogeneous H₂SO₄ vs. heterogeneous catalysts like Al₂O₃-SO₄ ).
Advanced Question: How can researchers resolve contradictions in proposed mechanisms for sulfuric acid-catalyzed dehydration of propane-1,2,3-triol to acrylate versus propenal?
Methodological Answer:
Discrepancies in reaction pathways (e.g., acrylate vs. propenal formation) arise from differences in catalyst type , temperature , and reaction medium .
- Mechanistic Studies :
- Resolution Strategies :
Basic Question: What role does sulfuric acid play in esterification reactions involving propane-1,2,3-triol?
Methodological Answer:
Sulfuric acid primarily acts as a Brønsted acid catalyst in esterification, protonating carbonyl groups to enhance nucleophilic attack by glycerol’s hydroxyl groups.
- Reaction Setup :
- Key Considerations :
Advanced Question: What methodologies are recommended for analyzing the efficiency of heterogeneous sulfuric acid catalysts (e.g., ASA, TSA) in propane-1,2,3-triol transformations?
Methodological Answer:
Heterogeneous catalysts like alumina sulfuric acid (ASA) offer recyclability and reduced waste.
- Efficiency Metrics :
- Turnover Frequency (TOF) : Measure moles of product per catalyst site per hour.
- Reusability : Test catalytic activity over 5–10 cycles; ASA retains >90% efficiency after 5 uses .
- Characterization Techniques :
- Case Study : ASA-catalyzed glycerol dehydration achieves 85% propenal yield at 250°C, outperforming homogeneous H₂SO₄ .
Basic Question: How is sulfuric acid utilized in the purification and analysis of propane-1,2,3-triol derivatives?
Methodological Answer:
Sulfuric acid aids in desiccation , impurity removal , and derivatization for analytical workflows.
- Desiccation : Concentrated H₂SO₄ removes moisture from glycerol samples in air-sensitive reactions .
- Derivatization : Sulfonation of glycerol derivatives enhances volatility for GC-MS analysis .
- Impurity Removal : In petroleum refining, H₂SO₄ washes remove polar contaminants from glycerol-byproduct streams .
Advanced Question: What experimental approaches can distinguish between acid-catalyzed and acid-mediated pathways in sulfuric acid-dependent reactions of propane-1,2,3-triol?
Methodological Answer:
- Kinetic Profiling : Compare rate laws under varying H₂SO₄ concentrations. Acid-catalyzed reactions show first-order dependence on H⁺, while acid-mediated paths (e.g., sulfonation) require stoichiometric H₂SO₄ .
- Isotopic Labeling : Use deuterated H₂SO₄ (D₂SO₄) to track proton transfer in intermediates via MS/NMR .
- Control Experiments : Run reactions with neutralized acid or alternative catalysts (e.g., HCl) to isolate H₂SO₄-specific effects .
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